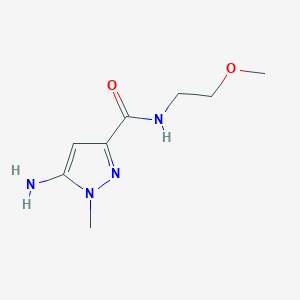![molecular formula C14H11N7O2S B2736897 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034320-47-1](/img/structure/B2736897.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: is a complex organic compound known for its unique structure, which includes thienopyrimidine and triazolopyrimidine moieties. This compound's structural intricacy makes it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide generally involves multi-step synthetic routes. These processes often begin with the construction of the core thienopyrimidine scaffold, followed by the introduction of the triazolopyrimidine unit. Typical reaction conditions include:
Condensation Reactions: Using suitable aldehydes and amines to form the core structure.
Cyclization: Cyclizing agents such as phosphorus oxychloride (POCl3) are employed to form the heterocyclic rings.
Acylation: Introducing the carboxamide group under basic conditions with acylating agents like acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar reactions but optimized for large-scale production. This includes:
High-Throughput Screening: Automating the screening of reaction conditions to optimize yield and purity.
Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing crystallization, chromatography, and recrystallization techniques to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions under the influence of strong oxidizing agents, leading to modifications in its heterocyclic rings.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4), which can modify the functional groups attached to the rings.
Substitution: Various nucleophilic substitution reactions can occur, particularly at the reactive sites on the thienopyrimidine and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, aryl halides, amines
Major Products
The primary products of these reactions are typically modified versions of the original compound, with changes in the functional groups or additional substituents attached to the heterocyclic rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems to enhance the efficiency of various chemical reactions.
Organic Synthesis: Serving as an intermediate for synthesizing other complex molecules.
Biology
Enzyme Inhibition:
Protein Interaction Studies: Useful in studying interactions with proteins and nucleic acids.
Medicine
Therapeutic Agents: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Drug Delivery Systems: Possible application in designing drug delivery systems due to its structural complexity.
Industry
Material Science: Potential use in developing new materials with unique electronic or photonic properties.
Agricultural Chemicals: Exploring its use in designing pesticides or herbicides.
作用机制
The mechanism of action for N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide largely depends on its interaction with biological targets.
Molecular Targets: It may target specific enzymes, such as kinases, and inhibit their activity, leading to therapeutic effects.
Pathways Involved: The compound could influence cellular signaling pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Thieno[2,3-d]pyrimidine Derivatives: Known for their biological activities, especially in kinase inhibition.
Triazolo[1,5-a]pyrimidine Derivatives: Explored for their potential in antiviral and anticancer research.
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which allows it to interact with multiple biological targets, making it a versatile candidate for various applications.
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a remarkable compound with a diverse range of applications in scientific research and industry. Its complex structure and reactivity make it a valuable tool in advancing our understanding and development of new technologies and therapies.
属性
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTAJNYTZCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736814.png)
![3-benzyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![1-[(morpholin-4-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736820.png)



![2-(4-chlorophenoxy)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]propanamide](/img/structure/B2736827.png)

![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)

![4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2736835.png)
![methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2736837.png)
